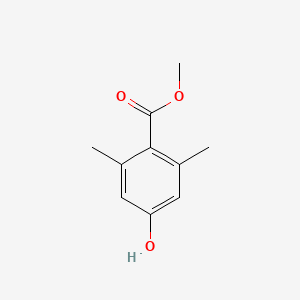

Methyl 4-hydroxy-2,6-dimethylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-2,6-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXIFBNFVHBKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550343 | |

| Record name | Methyl 4-hydroxy-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-31-6 | |

| Record name | Methyl 4-hydroxy-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate from 2,6-Dimethylphenol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, mechanistically-grounded overview for the synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate, a valuable substituted phenolic ester for organic synthesis. The presented pathway initiates from the readily available starting material, 2,6-dimethylphenol. The synthesis is strategically executed in two distinct, high-yielding stages: (1) a regioselective carboxylation of 2,6-dimethylphenol to form 4-hydroxy-2,6-dimethylbenzoic acid via a modified Kolbe-Schmitt reaction, followed by (2) a classic Fischer-Speier esterification to yield the target compound. This document elucidates the causal reasoning behind critical experimental choices, provides detailed, self-validating protocols, and summarizes key quantitative data to support researchers in the practical application of this synthetic sequence.

Introduction: Strategic Overview

This compound is a chemical intermediate whose utility lies in its specific functional group arrangement: a nucleophilic phenolic hydroxyl group, a methyl ester, and two sterically directing methyl groups on the aromatic ring. This substitution pattern makes it a versatile building block for more complex molecular architectures in pharmaceutical and materials science research. The synthesis from 2,6-dimethylphenol is the most direct route and relies on two cornerstone reactions of organic chemistry.

The overall transformation is dissected as follows:

-

Para-Carboxylation: The initial step involves the introduction of a carboxylic acid group onto the aromatic ring of 2,6-dimethylphenol. The primary challenge is achieving high regioselectivity for the para position relative to the hydroxyl group.

-

Esterification: The intermediate hydroxybenzoic acid is then converted to its corresponding methyl ester to afford the final product.

This guide will address the mechanistic intricacies and practical considerations for each of these critical steps.

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 4-hydroxy-2,6-dimethylbenzoic acid via Modified Kolbe-Schmitt Carboxylation

Mechanistic Rationale and Experimental Design

The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols.[1] The reaction proceeds via the nucleophilic addition of a phenoxide anion to carbon dioxide.[2] The regiochemical outcome of this reaction is highly dependent on the counter-ion of the phenoxide.

-

Causality of Base Selection: While sodium phenoxides typically favor ortho-carboxylation, potassium phenoxides preferentially yield the para-carboxylated product.[3] This phenomenon is attributed to the nature of the intermediate complex formed between the potassium cation, the phenoxide, and carbon dioxide, which favors electrophilic attack at the sterically more accessible para position. Therefore, the use of a potassium base, such as potassium hydroxide (KOH), is a critical design choice for this synthesis.

-

Influence of Steric Hindrance: The substrate, 2,6-dimethylphenol, possesses two methyl groups flanking the hydroxyl group. These bulky substituents provide a powerful steric shield, effectively blocking the ortho positions. This inherent structural feature synergizes with the choice of a potassium base to almost exclusively direct the incoming carboxyl group to the C4 (para) position, ensuring high regioselectivity.

-

Reaction Conditions: The carboxylation of phenoxides is a thermodynamically demanding reaction. To overcome the activation energy barrier and drive the reaction to completion, elevated temperature (150-200°C) and high pressure of carbon dioxide (up to 100 atm) are typically required.[4] Furthermore, the reaction must be conducted under strictly anhydrous conditions, as the presence of water can protonate the highly nucleophilic phenoxide, quenching the reaction and reducing the yield.[5]

Caption: Experimental workflow for the carboxylation step.

Detailed Experimental Protocol: Carboxylation

-

Apparatus Setup: A high-pressure stainless-steel autoclave equipped with a mechanical stirrer, gas inlet, pressure gauge, and thermocouple is required. Ensure the vessel is clean and thoroughly dried before use.

-

Reagent Charging: Charge the autoclave with 2,6-dimethylphenol (1.0 equiv) and powdered potassium hydroxide (2.0-2.5 equiv).

-

Phenoxide Formation & Dehydration: Seal the autoclave and heat the mixture to 120-130°C under vacuum for 1-2 hours to remove any residual water and facilitate the formation of the anhydrous potassium 2,6-dimethylphenoxide.

-

Carboxylation Reaction: After cooling the vessel to below 100°C, break the vacuum and introduce carbon dioxide gas, pressurizing the autoclave to 80-100 atm.

-

Heating: Begin stirring and heat the reaction mixture to 180-200°C. Maintain this temperature for 4-6 hours, monitoring the internal pressure.

-

Reaction Work-up: Cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

-

Isolation: Open the vessel and add deionized water to dissolve the solid reaction mass. Transfer the resulting aqueous solution to a beaker.

-

Acidification: While stirring, slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A white precipitate of 4-hydroxy-2,6-dimethylbenzoic acid will form.

-

Purification: Cool the suspension in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum at 60-70°C to a constant weight.

Part 2: Esterification of 4-hydroxy-2,6-dimethylbenzoic acid

Mechanistic Rationale and Experimental Design

Fischer-Speier esterification is a classic and robust acid-catalyzed equilibrium process between a carboxylic acid and an alcohol.[6]

-

Catalytic Action: A strong protic acid, typically sulfuric acid (H₂SO₄), is used as the catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Driving the Equilibrium: The reaction is reversible. To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. According to Le Châtelier's principle, this is readily achieved by using a large excess of one of the reactants.[7] In this protocol, methanol serves as both the reactant and the solvent, ensuring its presence in a large excess to drive the reaction to completion. The water generated as a byproduct is diluted by the excess methanol, minimizing the reverse reaction.

-

Alternative Methods: While Fischer esterification is highly effective, alternative methods can be employed. For instance, reacting the carboxylic acid with dimethyl sulfate in the presence of a mild base like potassium carbonate is an excellent non-acidic alternative.[8] Alternatively, conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol, provides an irreversible route to the ester, which can be useful for achieving near-quantitative conversion.[9]

Caption: Experimental workflow for the esterification step.

Detailed Experimental Protocol: Esterification

-

Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reaction Mixture: To the flask, add 4-hydroxy-2,6-dimethylbenzoic acid (1.0 equiv) and an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid). Stir until the acid is fully dissolved or suspended.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Quenching and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the excess methanol using a rotary evaporator.

-

Work-up: Dissolve the residue in a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water, a saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) to neutralize the acid catalyst, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to obtain the final product of high purity.

Data Summary

The following tables provide representative data for the described synthetic sequence. Note that actual yields may vary based on reaction scale and optimization.

Table 1: Reagents and Conditions for Kolbe-Schmitt Carboxylation

| Parameter | Value | Rationale |

| Substrate | 2,6-Dimethylphenol | Starting Material |

| Base | Potassium Hydroxide | Directs para-carboxylation[3] |

| Reagent | Carbon Dioxide (CO₂) | C1 source for carboxylation |

| Pressure | 80-100 atm | Overcomes activation energy[4] |

| Temperature | 180-200°C | Drives reaction to completion |

| Typical Yield | 75-85% | --- |

Table 2: Reagents and Conditions for Fischer Esterification

| Parameter | Value | Rationale |

| Substrate | 4-hydroxy-2,6-dimethylbenzoic acid | Intermediate from Step 1 |

| Reagent/Solvent | Methanol (excess) | Drives equilibrium forward[7] |

| Catalyst | Sulfuric Acid (conc.) | Protonates carbonyl for activation |

| Temperature | Reflux (~65°C) | Standard for this esterification |

| Typical Yield | 85-95% | --- |

References

- Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Organic Synthesis with this compound.

- Wikipedia. (n.d.). Kolbe–Schmitt reaction.

- Grokipedia. (n.d.). Kolbe–Schmitt reaction.

- Cambridge University Press. (n.d.). Kolbe-Schmitt Reaction.

- Indian Academy of Sciences. (n.d.). A modified method for esterification of some polyhydroxy aromatic acids.

- J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction.

- BenchChem. (2025). The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications.

- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.

-

Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. Available at: [Link]

- BenchChem. (2025). An In-Depth Technical Guide to Methyl 4-hydroxy-3,5-dimethylbenzoate.

-

Larrosa, I. et al. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Chemistry – A European Journal, 22(19), 6798-6802. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid.

-

Lavanya, J. et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid.... Indo American Journal of Pharmaceutical Research, 14(06). Available at: [Link]

Sources

- 1. Kolbe-Schmitt Reaction [organic-chemistry.org]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. grokipedia.com [grokipedia.com]

- 5. jk-sci.com [jk-sci.com]

- 6. iajpr.com [iajpr.com]

- 7. benchchem.com [benchchem.com]

- 8. ias.ac.in [ias.ac.in]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 4-hydroxy-2,6-dimethylbenzoate: Properties, Structure Elucidation, and Synthetic Insights

This technical guide provides a comprehensive overview of Methyl 4-hydroxy-2,6-dimethylbenzoate, a phenolic compound with potential applications in pharmaceutical and chemical research. As a substituted aromatic ester, its unique structural features warrant a detailed exploration of its chemical properties and a thorough understanding of the analytical methodologies required for its unequivocal structure elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their synthetic and discovery workflows.

Introduction and Physicochemical Profile

This compound (CAS No. 708-31-6) is a derivative of benzoic acid characterized by a hydroxyl group and two methyl groups on the aromatic ring, in addition to a methyl ester functionality.[1] These substitutions significantly influence its electronic and steric properties, making it a valuable intermediate in organic synthesis. Its role as a building block in the creation of more complex molecules for pharmaceuticals and advanced materials is an area of active interest.

A summary of its key physicochemical properties is provided in Table 1. While some experimental data is available, other values are computed based on its structure, offering a foundational understanding of its behavior in various chemical environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Boiling Point | 285.1 °C at 760 mmHg | [2] |

| Density | 1.138 g/cm³ | [2] |

| Appearance | Solid | [2] |

| XLogP3 | 2.2 | [1] |

| CAS Number | 708-31-6 | [1] |

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 1,4-Benzenediol, 2,6-dimethyl-, 1,4-diacetate.[3] This approach first requires the hydrolysis of the diacetate to yield 2,6-dimethylhydroquinone, followed by a selective carboxylation and subsequent esterification. The causality behind this experimental choice lies in the commercial availability of the starting diacetate and the well-established reliability of hydrolysis and esterification reactions.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Methodology

Part A: Hydrolysis of 1,4-Benzenediol, 2,6-dimethyl-, 1,4-diacetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-Benzenediol, 2,6-dimethyl-, 1,4-diacetate in a suitable solvent such as aqueous ethanol.

-

Reagent Addition: Add a stoichiometric excess of a base, for example, sodium hydroxide (NaOH), to the solution.

-

Reaction Execution: Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis, typically monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., HCl). The product, 2,6-dimethylhydroquinone, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Part B: Carboxylation and Esterification

-

Carboxylation (Kolbe-Schmitt Reaction): The resulting 2,6-dimethylhydroquinone is converted to its sodium salt and then subjected to carboxylation under pressure with carbon dioxide to yield 4-hydroxy-2,6-dimethylbenzoic acid.

-

Esterification: The crude 4-hydroxy-2,6-dimethylbenzoic acid is then esterified. Dissolve the acid in an excess of anhydrous methanol. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction Execution: Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification by column chromatography on silica gel will provide the final this compound.

Structure Elucidation: A Multi-technique Approach

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The protons on the aromatic ring are equivalent, as are the protons of the two methyl groups attached to the ring.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 | s | 2H | Ar-H |

| ~5.0 | s (broad) | 1H | Ar-OH |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.2 | s | 6H | Ar-CH₃ |

The two aromatic protons are expected to appear as a singlet due to their chemical and magnetic equivalence. The phenolic proton will likely be a broad singlet, and its chemical shift can vary depending on the concentration and solvent. The three protons of the ester methyl group will appear as a sharp singlet, as will the six equivalent protons of the two aromatic methyl groups.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will reflect the number of unique carbon environments in the molecule. Due to symmetry, several carbon signals will be equivalent.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~155 | C-OH |

| ~138 | C-CH₃ |

| ~115 | C-H (aromatic) |

| ~110 | C-COOCH₃ |

| ~52 | -OCH₃ |

| ~20 | Ar-CH₃ |

The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the hydroxyl group being the most deshielded among them. The methyl carbons of the ester and the aromatic rings will appear in the upfield region of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3600-3200 (broad) | O-H stretching (phenolic) |

| ~2950 | C-H stretching (aliphatic) |

| ~1720 | C=O stretching (ester) |

| ~1600, ~1470 | C=C stretching (aromatic ring) |

| ~1250 | C-O stretching (ester) |

A broad band in the high-frequency region is characteristic of the hydrogen-bonded phenolic hydroxyl group. The sharp, strong peak around 1720 cm⁻¹ is indicative of the ester carbonyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will lead to the formation of a molecular ion peak and several characteristic fragment ions.

Caption: Predicted major fragmentation pathways for this compound.

Table 5: Predicted Mass Spectrometry Data

| m/z Ratio | Assignment |

| 180 | [M]⁺˙ (Molecular Ion) |

| 149 | [M - OCH₃]⁺ |

| 121 | [M - COOCH₃]⁺ |

| 162 | [M - H₂O]⁺˙ |

The molecular ion peak is expected at m/z 180. Common fragmentation patterns for benzoate esters include the loss of the methoxy radical (-OCH₃) to give a fragment at m/z 149, and the loss of the carbomethoxy radical (-COOCH₃) to yield a fragment at m/z 121.[4] The loss of a water molecule from the molecular ion is also a possibility for phenolic compounds.

Potential Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, its structural motifs suggest potential as a versatile scaffold in medicinal chemistry.[5] Phenolic compounds are known to exhibit a wide range of biological activities, and the strategic placement of methyl and ester groups can be used to modulate properties such as lipophilicity, metabolic stability, and target binding.

Derivatives of hydroxybenzoic acids have been investigated for various therapeutic areas.[5] For instance, related phenolic compounds have been explored for their potential in targeting cell signaling pathways relevant to cancer research.[5] The presence of the two methyl groups ortho to the hydroxyl group in this compound will influence its nucleophilicity and introduce steric hindrance, which can be exploited to achieve selectivity in chemical reactions and biological interactions.[5] This molecule could serve as a starting point for the synthesis of novel compounds with potential anti-inflammatory, antioxidant, or antimicrobial properties.

Conclusion

This compound is a compound of interest with a well-defined chemical structure and predictable chemical properties. This guide has provided a comprehensive overview of its synthesis, a detailed protocol for its preparation, and a thorough analysis of the expected outcomes from modern spectroscopic techniques used for its structure elucidation. While its direct applications in drug development are still emerging, its potential as a versatile building block in medicinal chemistry is evident. The information presented herein serves as a valuable resource for scientists and researchers looking to explore the synthetic utility and biological potential of this intriguing molecule.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (2026). Mastering Organic Synthesis with this compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2026). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 MHz, CDCl3) and e 1H NMR spectra found in the literature (1H 300 MHz, DMSO-d6) for 7,10,11,12-Tetrahydro-10,10-dimethyl-7- phenylbenzo[c] acridin-8(9H)-one (C1). Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Alfa Chemical. (n.d.). China this compound CAS No.: 83194-70-1 Manufacturers. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C10H12O3 | CID 13814116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China this compound CAS No.: 83194-70-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

"Methyl 4-hydroxy-2,6-dimethylbenzoate" CAS number 708-31-6 properties

An In-Depth Technical Guide to Methyl 4-hydroxy-2,6-dimethylbenzoate (CAS 708-31-6)

Authored by a Senior Application Scientist

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound (CAS No. 708-31-6). It moves beyond a simple recitation of data, offering insights into the compound's synthetic utility, reactivity, and potential applications, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Characteristics

This compound is a substituted aromatic ester. Its structure, featuring a phenolic hydroxyl group, a methyl ester, and two ortho-methyl groups on the benzene ring, dictates its physical properties and chemical behavior. These substitutions create a sterically hindered environment around the ester and hydroxyl functionalities, a critical consideration for synthetic planning.

The compound's properties make it a valuable intermediate in fine chemical and pharmaceutical synthesis.[1] Its calculated LogP suggests moderate lipophilicity, a parameter of significant interest in drug design for predicting membrane permeability and solubility.

Structural and Chemical Identifiers

Caption: Chemical Structure of this compound.

Table 1: Key Physicochemical and Computed Properties

| Property | Value | Reference |

| CAS Number | 708-31-6 | [2][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [2][3] |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | Solid | [1] |

| Boiling Point | 285.1°C at 760 mmHg | [1] |

| Density | 1.138 g/cm³ | [1] |

| Flash Point | 119.4°C | [1] |

| XLogP3 | 2.2 | [2] |

| Topological Polar Surface Area | 46.5 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 180.078644241 Da | [2] |

Spectroscopic Characterization

Precise structural elucidation is paramount in synthesis. While a publicly available, peer-reviewed full dataset for CAS 708-31-6 is not abundant, we can predict its spectral characteristics based on its functional groups and substitution pattern. A GC-MS spectrum is noted in the PubChem database.[2]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aromatic Protons (2H) | ~6.5-6.7 ppm (singlet) | Protons at C3 and C5 are chemically equivalent, appearing as a singlet due to symmetrical substitution. Shielded by the -OH group. |

| Ester Methyl Protons (3H) | ~3.8-3.9 ppm (singlet) | Typical range for methyl ester protons. | |

| Ring Methyl Protons (6H) | ~2.1-2.3 ppm (singlet) | Protons of the two equivalent methyl groups at C2 and C6. | |

| Hydroxyl Proton (1H) | ~4.5-5.5 ppm (broad singlet) | Chemical shift is concentration and solvent dependent; will exchange with D₂O. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 ppm | Characteristic for an ester carbonyl. |

| Aromatic C-O | ~155-160 ppm | Carbon attached to the hydroxyl group (C4). | |

| Aromatic C-COOCH₃ | ~138-140 ppm | Quaternary carbon attached to the ester group (C1). | |

| Aromatic C-CH₃ | ~125-130 ppm | Quaternary carbons attached to the methyl groups (C2, C6). | |

| Aromatic C-H | ~115-120 ppm | Carbons bearing protons (C3, C5). | |

| Ester Methyl Carbon | ~52 ppm | Standard for -OCH₃ of a methyl ester. | |

| Ring Methyl Carbons | ~18-22 ppm | Aromatic methyl group carbons. | |

| FT-IR | O-H Stretch | 3200-3600 cm⁻¹ (broad) | Characteristic of a phenolic hydroxyl group involved in hydrogen bonding. |

| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | ||

| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | ||

| C=O Stretch (Ester) | ~1680-1700 cm⁻¹ | Conjugation with the aromatic ring lowers the frequency from the typical ~1740 cm⁻¹. | |

| C-O Stretch | ~1100-1300 cm⁻¹ | For the ester and phenol C-O bonds. |

Synthesis and Purification Protocol

The most direct and logical synthesis is the Fischer esterification of the parent carboxylic acid, 4-hydroxy-2,6-dimethylbenzoic acid. This method is reliable and scalable. The following protocol is a self-validating system, where progress can be monitored by Thin Layer Chromatography (TLC).

Experimental Workflow: Fischer Esterification

Caption: Synthesis and purification workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxy-2,6-dimethylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The causality for heating is to overcome the activation energy of the esterification reaction. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

-

Workup: Once the reaction is complete, cool the flask to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate. Transfer to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine. The bicarbonate wash must be done carefully to vent CO₂ gas evolution.

-

Drying and Isolation: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Synthetic Potential

The molecule's synthetic value lies in the orthogonal reactivity of its functional groups. The two methyl groups ortho to the ester and hydroxyl groups sterically hinder these sites, which can be exploited for regioselective reactions.

Potential Reaction Pathways

Caption: Key reaction pathways for this compound.

-

Phenolic Hydroxyl Group: This group is nucleophilic and acidic. It can undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to introduce diverse functionalities. These reactions are fundamental in medicinal chemistry for modulating a molecule's pharmacokinetic profile.

-

Ester Moiety: The methyl ester can be hydrolyzed back to the parent carboxylic acid under basic or acidic conditions. This carboxylic acid is a versatile handle for forming amide bonds —a ubiquitous linkage in pharmaceuticals—via activation (e.g., with thionyl chloride or a peptide coupling reagent) followed by reaction with an amine.

-

Aromatic Ring: The ring is activated towards Electrophilic Aromatic Substitution (EAS) by the powerful ortho, para-directing hydroxyl group. However, the existing substitution pattern means the only available position is C5 (meta to the ester, ortho to a methyl, and para to the other methyl). The steric hindrance from the adjacent methyl group at C6 will significantly influence the feasibility and yield of such substitutions.

Applications and Research Opportunities

This compound is primarily utilized as a building block in organic synthesis. Its value is in the unique combination of functional groups and substitution pattern, which allows for the construction of complex molecular architectures.

While direct applications in established pharmaceuticals are not widely documented, this presents an opportunity.[4] The core scaffold is suitable for generating libraries of novel compounds for biological screening. For instance, it could serve as a foundational fragment in the design of:

-

Enzyme Inhibitors: The phenolic hydroxyl can mimic tyrosine and form critical hydrogen bonds in an enzyme's active site.

-

Novel Agrochemicals and Materials: The structural rigidity and potential for functionalization make it an interesting candidate for materials science applications.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

-

First Aid: In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[5]

Conclusion

This compound is a versatile chemical intermediate whose true potential is ripe for exploration. Its well-defined structure, predictable reactivity, and the steric influence of its methyl groups offer synthetic chemists a valuable tool for creating novel molecules. This guide provides the foundational knowledge necessary for its effective and safe utilization in a research and development setting.

References

- Ningbo Inno Pharmchem Co., Ltd. (2025).

- PubChem. This compound.

- ChemicalBook.

- ChemicalBook.

- Zhengzhou Alfa Chemical Co., Ltd.

- Fisher Scientific. (2022).

- Fisher Scientific. (2009). SAFETY DATA SHEET - Benzoic acid, 4-hydroxy-, methyl ester, sodium salt.

- BenchChem. (2025).

Sources

- 1. China this compound CAS No.: 83194-70-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 2. This compound | C10H12O3 | CID 13814116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 708-31-6 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Natural Occurrence and Isolation of Methyl 4-hydroxy-2,6-dimethylbenzoate Derivatives

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, isolation, biosynthesis, and characterization of Methyl 4-hydroxy-2,6-dimethylbenzoate and its naturally occurring derivatives. This class of compounds, primarily found in lichens and fungi, has garnered significant interest due to its diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of these molecules from their natural sources to their potential applications. We will delve into the biosynthetic pathways that give rise to these structures, detail the methodologies for their extraction and purification, and provide a summary of their key physicochemical and spectroscopic properties.

Introduction: The Intriguing World of Substituted Methyl 4-hydroxybenzoates

This compound and its structural analogs belong to a class of monoaromatic compounds that, while seemingly simple in their core structure, exhibit a fascinating array of chemical diversity and biological significance. The substitution pattern on the benzene ring, particularly the presence of methyl and additional hydroxyl groups, plays a crucial role in their bioactivity. This guide focuses on derivatives that are naturally produced, with a particular emphasis on those found in symbiotic organisms like lichens, as well as in various fungi and plants. Understanding the natural origins and the methods to isolate these compounds is the first critical step in unlocking their potential for pharmaceutical and other applications.

Natural Occurrence: A Diverse Array of Producers

While this compound itself is not extensively documented as a natural product, a variety of its derivatives are found across different biological kingdoms. The most well-studied among these is Methyl 2,4-dihydroxy-3,6-dimethylbenzoate , also known as atraric acid or evernyl , a common secondary metabolite in many lichen species.[1]

| Compound Name | Structure | Natural Source(s) | Reference(s) |

| This compound | Not widely reported as a natural product. | [2] | |

| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Atraric Acid) | Usnea undulata, Stereocaulon alpinum, Heterodermia hypoleuca, Cladonia rangiformis, Ramalina capitata, Parmelia sulcata | [1][3] | |

| Methyl 4-hydroxy-2-methylbenzoate | Talaromyces pinophilus, Liriodendron tulipifera | ||

| Methyl 4-hydroxybenzoate (Methylparaben) | Blueberries, cloudberry, white wine, bourbon vanilla, Zanthoxylum beecheyanum, Rhizophora apiculata | [4][5] | |

| 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid | Curvularia sp. KF119 | ||

| 3,5-dihydroxy-4-methylbenzoic acid | Lichens | [6] | |

| Methyl orsellinate and Methyl β-orsellinate | Lichens | [7] |

Isolation and Purification: A Step-by-Step Methodological Approach

The isolation of this compound derivatives from their natural sources typically involves a multi-step process of extraction, fractionation, and purification. The choice of methodology is dictated by the physicochemical properties of the target compound and the nature of the biological matrix.

General Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of these compounds from lichen thalli.

Caption: A generalized workflow for the isolation of Methyl 4-hydroxybenzoate derivatives from lichens.

Detailed Experimental Protocol: Isolation of Atraric Acid from Usnea sp.

This protocol is a representative example based on methodologies reported for the isolation of lichen metabolites.[1][8]

1. Preparation of Lichen Material:

- Collect fresh Usnea sp. thalli and clean them of any debris.

- Air-dry the lichen material in a well-ventilated area, avoiding direct sunlight, until a constant weight is achieved.

- Grind the dried thalli into a fine powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered lichen material (e.g., 100 g) with acetone (e.g., 500 mL) at room temperature for 24 hours with occasional stirring.

- Filter the extract through Whatman No. 1 filter paper.

- Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C to obtain the crude acetone extract.

3. Fractionation by Column Chromatography:

- Prepare a silica gel (60-120 mesh) column packed in n-hexane.

- Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

- Collect fractions of a suitable volume (e.g., 20 mL) and monitor the elution profile using Thin Layer Chromatography (TLC).

4. Purification:

- Analyze the collected fractions by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

- Combine the fractions containing the target compound (atraric acid).

- Subject the combined fractions to further purification by preparative TLC or recrystallization from a suitable solvent system (e.g., methanol-water) to obtain pure crystals of atraric acid.

Biosynthesis: The Orsellinic Acid Pathway as the Foundation

The biosynthesis of this compound derivatives in fungi and lichens is believed to proceed through the polyketide pathway , with orsellinic acid serving as a key intermediate. This pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a large multifunctional enzyme complex known as polyketide synthase (PKS) .

Caption: A proposed biosynthetic pathway for this compound derivatives via the orsellinic acid pathway.

The core orsellinic acid structure is then subjected to a series of post-PKS modifications, including:

-

C-methylation: Introduction of methyl groups onto the aromatic ring, catalyzed by C-methyltransferases using S-adenosyl methionine (SAM) as the methyl donor.

-

Hydroxylation: Addition of hydroxyl groups, often catalyzed by cytochrome P450 monooxygenases.

-

O-methylation: Methylation of hydroxyl groups, catalyzed by O-methyltransferases.

-

Esterification: Formation of the methyl ester, which can occur through various enzymatic mechanisms.

The specific enzymes and the sequence of these modifications determine the final structure of the derivative produced by a particular organism. The genes encoding these enzymes are often clustered together in the genome, forming a biosynthetic gene cluster (BGC) .[9][10]

Physicochemical Properties and Spectroscopic Characterization

Accurate characterization of the isolated compounds is essential for their identification and for ensuring their purity. A combination of spectroscopic techniques is typically employed for this purpose.

Table of Physicochemical and Spectroscopic Data for this compound:

| Property | Value/Data | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not available | |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~6.4 (s, 2H, Ar-H), ~4.9 (s, 1H, Ar-OH), 3.8 (s, 3H, OCH₃), 2.3 (s, 6H, Ar-CH₃) | [11] (Predicted/Typical) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~170 (C=O), ~158 (C-OH), ~138 (C-CH₃), ~110 (C-H), ~108 (C-COOCH₃), ~52 (OCH₃), ~20 (Ar-CH₃) | [11] (Predicted/Typical) |

| Mass Spectrometry (EI-MS) m/z | 180 [M]⁺, 149, 121 | [2] |

| Infrared (IR) ν (cm⁻¹) | ~3400 (O-H), ~2950 (C-H), ~1700 (C=O), ~1600, ~1450 (C=C aromatic) | [11] (Predicted/Typical) |

Biological Activities and Potential Applications

Derivatives of this compound, particularly those isolated from lichens, have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.[7][12][13]

-

Antimicrobial Activity: Many lichen-derived monoaromatic compounds have shown activity against various bacteria and fungi, including antibiotic-resistant strains.[7] The presence of phenolic hydroxyl groups is often crucial for this activity.

-

Antioxidant Activity: The phenolic nature of these compounds imparts them with antioxidant properties, enabling them to scavenge free radicals and protect against oxidative stress.

-

Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes such as α-glucosidase, suggesting potential applications in the management of diabetes.[6][14]

-

Cytotoxic and Anticancer Activity: Some studies have reported the cytotoxic effects of these compounds against various cancer cell lines, although further research is needed to establish their therapeutic potential and selectivity.

Conclusion and Future Perspectives

The natural world, particularly the unique symbiotic ecosystems of lichens, continues to be a rich source of novel chemical entities with therapeutic potential. This compound derivatives represent a promising class of compounds with a diverse range of biological activities. Further research into their natural distribution, biosynthesis, and pharmacological properties is warranted. The elucidation of their biosynthetic pathways could pave the way for the bioengineering of novel derivatives with enhanced efficacy and selectivity. The detailed methodologies for their isolation and characterization provided in this guide are intended to facilitate these research endeavors, ultimately contributing to the development of new therapeutic agents from natural sources.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Do, T. H., Duong, T. H., Nguyen, H. T., Nguyen, T. H., Sichaem, J., Nguyen, C. H., ... & Long, N. P. (2022). Biological Activities of Lichen-Derived Monoaromatic Compounds. Molecules, 27(9), 2871. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Do, T. H., Duong, T. H., Nguyen, H. T., Nguyen, T. H., Sichaem, J., Nguyen, C. H., ... & Long, N. P. (2022). Biological Activities of Lichen-Derived Monoaromatic Compounds. Molecules, 27(9), 2871. [Link]

-

Do, T. H., Duong, T. H., Nguyen, H. T., Nguyen, T. H., Sichaem, J., Nguyen, C. H., ... & Long, N. P. (2022). Biological Activities of Lichen-Derived Monoaromatic Compounds. Molecules, 27(9), 2871. [Link]

-

ResearchGate. (PDF) Biological Activities of Lichen-Derived Monoaromatic Compounds. [Link]

-

Journal of Applied Pharmaceutical Science. Antioxidant activity-guided isolation of usnic acid and diffractaic acid compounds from lichen genus Usnea sp. [Link]

-

Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

-

NIST WebBook. Methyl 2,6-dihydroxy-4-methylbenzoate. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). [Link]

-

ResearchGate. Antioxidant activity-guided isolation of usnic acid and diffractaic acid compounds from lichen genus Usnea sp. [Link]

-

PubChem. Methylparaben. National Center for Biotechnology Information. [Link]

-

DrugBank. Methyl 4-Hydroxybenzoate. [Link]

-

PubChem. Atraric Acid. National Center for Biotechnology Information. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). [Link]

-

PubMed Central. Global analysis of biosynthetic gene clusters reveals conserved and unique natural products in entomopathogenic nematode-symbiotic bacteria. [Link]

-

Wikipedia. Methylparaben. [Link]

-

Biores Scientia. Exploring Lichen Derived Compounds for Therapeutic Potential in Diabetes Management. [Link]

-

ResearchGate. Biosynthetic gene cluster of medermycin and model for its biosynthesis. [Link]

-

National Toxicology Program. Materials and Methods. [Link]

-

PubChem. Methyl 2-hydroxybenzoate;methyl 4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

PhenoGen. Genome/Transcriptome Browser Gm35234. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H12O3 | CID 13814116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Biological Activities of Lichen-Derived Monoaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Global analysis of biosynthetic gene clusters reveals conserved and unique natural products in entomopathogenic nematode-symbiotic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Biological Activities of Lichen-Derived Monoaromatic Compounds [mdpi.com]

- 13. bioresscientia.com [bioresscientia.com]

- 14. researchgate.net [researchgate.net]

The Strategic Utility of Methyl 4-hydroxy-2,6-dimethylbenzoate in Modern Organic Synthesis

In the intricate landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, Methyl 4-hydroxy-2,6-dimethylbenzoate has emerged as a versatile and highly valuable scaffold, particularly in the realms of pharmaceutical and agrochemical research. Its unique structural features—a nucleophilic phenolic hydroxyl group, a sterically hindered yet modifiable aromatic ring, and a readily transformable methyl ester—provide a powerful toolkit for the synthetic chemist. This technical guide delves into the core applications of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging its full synthetic potential.

Physicochemical Properties and Structural Attributes

This compound, identified by the CAS number 83194-70-1, is a white solid with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1] The strategic placement of the two methyl groups ortho to the ester functionality introduces significant steric hindrance, which plays a crucial role in directing the regioselectivity of subsequent transformations. This steric shield can prevent unwanted side reactions at the ester and the adjacent ring positions, thereby enhancing the predictability of synthetic outcomes.

| Property | Value |

| CAS Number | 83194-70-1 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | Solid |

| Boiling Point | 285.1±35.0 °C at 760 mmHg |

Synthesis of this compound

The synthesis of the title compound is typically achieved through the esterification of 4-hydroxy-2,6-dimethylbenzoic acid. A common and efficient method involves the use of methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid or thionyl chloride.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a general and reliable method for the synthesis of this compound.

Materials:

-

4-hydroxy-2,6-dimethylbenzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-hydroxy-2,6-dimethylbenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to a gentle reflux.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Key Synthetic Transformations and Applications

The true value of this compound lies in its utility as a versatile intermediate for a variety of chemical transformations. The phenolic hydroxyl group serves as a primary site for modification, enabling the introduction of diverse functionalities.

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, and it is particularly well-suited for the alkylation of the phenolic hydroxyl group of this compound. This reaction proceeds via an Sₙ2 mechanism, wherein an alkoxide, generated by deprotonating the phenol with a strong base, acts as a nucleophile to displace a halide from an alkyl halide.[2][3]

This protocol provides a representative procedure for the methylation of this compound.

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Methyl Iodide (CH₃I)

-

Diethyl Ether

-

Saturated Ammonium Chloride Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Syringe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Acylation Reactions

The phenolic hydroxyl group can also undergo acylation to form the corresponding ester. This transformation is typically achieved using an acyl chloride or anhydride in the presence of a base.

Application in the Synthesis of Bioactive Molecules

While specific, publicly detailed examples of the direct use of this compound in the synthesis of marketed drugs are not abundant, its structural motif is present in numerous bioactive compounds. Its utility as a building block can be inferred from the synthesis of structurally related molecules. For instance, substituted hydroxybenzoic acids are precursors in the synthesis of various pharmaceuticals.

The strategic importance of this building block lies in its ability to introduce a substituted phenyl ring with defined oxygenation and methylation patterns, which can be crucial for target binding and pharmacokinetic properties in drug candidates.

Spectroscopic Characterization

Accurate characterization of this compound and its derivatives is essential for ensuring the integrity of synthetic protocols. The following provides expected spectroscopic data.

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.55 (s, 2H, Ar-H)

-

δ 4.90 (s, 1H, -OH)

-

δ 3.88 (s, 3H, -OCH₃)

-

δ 2.30 (s, 6H, Ar-CH₃)

¹³C NMR (CDCl₃, 100 MHz):

-

δ 171.5 (C=O)

-

δ 157.0 (C-OH)

-

δ 138.0 (Ar-C-CH₃)

-

δ 115.5 (Ar-C-H)

-

δ 110.0 (Ar-C-COOCH₃)

-

δ 52.0 (-OCH₃)

-

δ 20.5 (Ar-CH₃)

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its predictable reactivity, stemming from the interplay of its functional groups and steric environment, allows for the regioselective synthesis of a wide array of derivatives. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the practical knowledge required to effectively utilize this synthon in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and agrochemicals.

References

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 4, 2026, from [Link]

-

Mastering Organic Synthesis with this compound. (2025, December 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved January 4, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). BYJU'S. Retrieved January 4, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing. Retrieved January 4, 2026, from [Link]

-

11.8: Williamson Ether Synthesis. (2021, July 5). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

- A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. (n.d.). Google Patents.

-

Methyl 4-hydroxy-2-methylbenzoate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Dr. Don Davies guides students through a Friedel-Crafts acylation lab. (2011, August 2). YouTube. Retrieved January 4, 2026, from [Link]

-

Uimhir CAS Methyl 4-hidroxy-2,6-dimethylbenzoate: 83194-70-1. (n.d.). Alfa Chemical. Retrieved January 4, 2026, from [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

The Science Behind Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Synthesis and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

-

13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). (n.d.). Human Metabolome Database. Retrieved January 4, 2026, from [Link]

-

Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

-

A study of the acylation of 4‐hydroxy‐6‐methyl‐2‐pyrone and 4 hy(lroxy‐6‐phenyl‐2‐pyrone. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

- Preparation of p-hydroxybenzene methyl ether. (n.d.). Google Patents.

-

13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). (n.d.). NP-MRD. Retrieved January 4, 2026, from [Link]

-

Methyl 4-(2,4-dihydroxy-6-methyl-benzoyl)oxy-2-hydroxy-3,6-dimethyl-benzoate. (n.d.). LCSB. Retrieved January 4, 2026, from [Link]

-

Quantum Chemical and Spectroscopic Investigations of (Ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]

-

United States Patent. (2014, July 4). Googleapis.com. Retrieved January 4, 2026, from [Link]

- Preparation method of methyl benzoate compound. (n.d.). Google Patents.

- Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. (n.d.). Google Patents.

Sources

An In-depth Technical Guide on the Potential Biological Activities of Substituted Methyl Hydroxybenzoates

Executive Summary

Substituted methyl hydroxybenzoates, commonly known as parabens, are a class of chemical compounds widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial properties. Beyond their established role in preventing microbial spoilage, emerging research has unveiled a spectrum of other biological activities, including antioxidant and cytotoxic effects, that are of significant interest to the scientific and drug development communities. This guide provides a comprehensive technical overview of these activities, delving into the underlying mechanisms of action, structure-activity relationships, and detailed experimental protocols for their evaluation. We will explore their antimicrobial efficacy, their potential as antioxidants through pathways such as Nrf2 signaling, and their cytotoxic effects on cancer cells, including their influence on estrogen receptor signaling and the induction of apoptosis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the multifaceted biological potential of substituted methyl hydroxybenzoates.

Introduction to Substituted Methyl Hydroxybenzoates

Substituted methyl hydroxybenzoates are esters of p-hydroxybenzoic acid. The most common examples include methylparaben, ethylparaben, propylparaben, and butylparaben, where the alkyl chain length varies.[1] The general structure allows for a wide range of substitutions on the aromatic ring and modifications of the ester group, giving rise to a diverse library of compounds with potentially varied biological activities.

The primary and most well-documented use of these compounds is as antimicrobial preservatives.[2] Their efficacy against a broad range of bacteria and fungi, coupled with their stability over a wide pH range, has made them invaluable in product formulation.[2] However, the biological activities of these molecules are not limited to their antimicrobial effects. This guide will provide an in-depth exploration of their antioxidant and cytotoxic properties, which are gaining increasing attention in the context of therapeutic applications.

Antimicrobial Activity

The antimicrobial action of substituted methyl hydroxybenzoates is a cornerstone of their utility. This section will detail their mechanism of action, provide quantitative data on their efficacy, and present a standardized protocol for determining their antimicrobial activity.

Mechanism of Antimicrobial Action

The precise mechanism by which substituted methyl hydroxybenzoates exert their antimicrobial effects is thought to be multifactorial. The primary mode of action is believed to be the disruption of microbial membrane transport processes.[2] The lipophilic nature of the alkyl chain allows the molecule to partition into the lipid bilayer of the cell membrane, altering its fluidity and compromising its function as a selective barrier. This can lead to the leakage of essential intracellular components and the inhibition of nutrient uptake.

Furthermore, there is evidence to suggest that these compounds can inhibit the synthesis of DNA and RNA, as well as interfere with the activity of key cellular enzymes, further contributing to their antimicrobial effect.[2]

Structure-Activity Relationship (SAR) in Antimicrobial Efficacy

A well-established principle in the antimicrobial activity of parabens is the correlation between the length of the alkyl ester chain and efficacy. Generally, as the length of the alkyl chain increases (from methyl to butyl), the antimicrobial activity also increases.[1] This is attributed to the enhanced lipophilicity of the longer-chain esters, which facilitates their partitioning into the microbial cell membrane. However, this increase in activity is often paralleled by a decrease in water solubility, which can present formulation challenges.

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |

| Methyl p-Hydroxybenzoate | 1000-8000 | 1000-4000 | 500-2000 | [3] |

| Ethyl p-Hydroxybenzoate | 500-4000 | 1000-2000 | 250-1000 | [3] |

| Propyl p-Hydroxybenzoate | 125-1000 | 500-2000 | 125-500 | [3] |

| Butyl p-Hydroxybenzoate | 125-500 | 250-1000 | 62.5-250 | [3] |

| 2,4-Dihydroxybenzoic acid | 2000 | 2000 | 2000 | [4] |

| 3,4-Dihydroxybenzoic acid | 2000 | 2000 | 2000 | [4] |

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.

Materials:

-

Test compounds (substituted methyl hydroxybenzoates)

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Test Compound Stock Solutions: Dissolve the substituted methyl hydroxybenzoates in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of the appropriate sterile broth to each well of a 96-well plate.

-

Create a serial two-fold dilution of the test compound stock solution across the wells of the plate. This is typically done by adding 100 µL of the stock solution to the first well, mixing, and then transferring 100 µL to the subsequent well, repeating this process across the row. The final well serves as a growth control (no compound).

-

-

Inoculum Preparation:

-

Culture the microbial strains overnight in the appropriate broth.

-

Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well with the diluted microbial suspension.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity (microbial growth).

-

The MIC is the lowest concentration of the test compound at which no visible growth is observed.[5]

-

Caption: Activation of the Nrf2 antioxidant pathway.

Quantitative Evaluation of Antioxidant Activity

The antioxidant capacity of substituted methyl hydroxybenzoates can be quantified using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method.

| Compound | DPPH IC50 (µM) | Reference |

| 2,3-Dihydroxybenzoic Acid | < 50 | [6] |

| 2,5-Dihydroxybenzoic Acid | < 50 | [6] |

| 3,4-Dihydroxybenzoic Acid | < 50 | [6] |

| 3,5-Dihydroxybenzoic Acid | > 100 | [6] |

| 4-Hydroxybenzoic Acid | > 1000 | [7] |

| Gallic Acid (3,4,5-Trihydroxybenzoic Acid) | < 50 | [8] |

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

Test compounds

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

-

Preparation of Test Samples: Dissolve the test compounds in the same solvent used for the DPPH solution to create a series of concentrations.

-

Assay Procedure:

-

In a 96-well plate, add a specific volume (e.g., 100 µL) of each concentration of the test sample to triplicate wells.

-

Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well to initiate the reaction.

-

Include a control containing the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound. [7]

-

Cytotoxic and Potential Anticancer Activity

The potential cytotoxic effects of substituted methyl hydroxybenzoates against cancer cells are an area of active investigation. These effects appear to be mediated through multiple mechanisms, including endocrine disruption and the induction of apoptosis.

Endocrine Disruption and Estrogen Receptor Signaling

Some parabens, particularly those with longer alkyl chains, have been shown to exhibit weak estrogenic activity. [9]They can bind to estrogen receptors (ERα and ERβ), mimicking the effects of the natural hormone estradiol. This is a significant consideration in hormone-responsive cancers, such as certain types of breast cancer, where estrogen signaling can drive tumor growth.

The classical estrogen signaling pathway involves the binding of estrogen or an estrogen mimic to the ER in the cytoplasm or nucleus. [9]This leads to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA, which in turn modulates the transcription of target genes involved in cell proliferation and survival.

Estrogen Receptor Signaling Pathway

Caption: Classical estrogen receptor signaling pathway.

Induction of Apoptosis

Beyond their endocrine-disrupting potential, some substituted methyl hydroxybenzoates have been shown to induce apoptosis, or programmed cell death, in cancer cells. [10][11]This is a highly desirable characteristic for an anticancer agent. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

The intrinsic pathway is often implicated in chemotherapy-induced apoptosis. It involves the release of cytochrome c from the mitochondria in response to cellular stress. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates. [12][13]The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical regulator of this pathway. [14] Intrinsic Apoptosis Pathway

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN104447308B - The synthetic method of methyl hydroxybenzoate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Hydroxybenzoic acids and their derivatives as peroxynitrite scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p-Hydroxybenzoate esters metabolism in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Induction of Apoptosis in Pancreatic Cancer Cells by CDDO-Me Involves Repression of Telomerase through Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of Caspase-3 by Terpenoids and Flavonoids in Different Types of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the reactivity of the phenolic hydroxyl group in "Methyl 4-hydroxy-2,6-dimethylbenzoate"

An In-Depth Technical Guide

Investigating the Reactivity of the Phenolic Hydroxyl Group in Methyl 4-hydroxy-2,6-dimethylbenzoate

Abstract

This compound is a substituted phenolic compound whose reactivity is uniquely governed by a confluence of steric and electronic factors. The presence of two methyl groups ortho to the hydroxyl function introduces significant steric hindrance, fundamentally altering its chemical behavior compared to simpler phenols.[1] This guide provides an in-depth analysis of the reactivity of this phenolic hydroxyl group, offering field-proven insights and detailed experimental protocols for its key transformations, including O-alkylation, O-acylation, and oxidation. We will explore the causality behind experimental choices, ensuring each protocol is presented as a self-validating system for researchers, scientists, and drug development professionals.

Molecular Architecture: The Interplay of Steric and Electronic Effects

The reactivity of the hydroxyl group in this compound is not straightforward. It is a direct consequence of its molecular structure, which features three key components influencing the phenolic -OH group:

-

Ortho-Methyl Groups: Two methyl groups are positioned directly adjacent (in the ortho positions) to the hydroxyl group. This arrangement creates a sterically hindered environment, physically obstructing the approach of reagents to the oxygen atom.[2][3] This steric shielding is the primary determinant of the molecule's reactivity, often necessitating more forcing conditions or specialized catalytic systems compared to unhindered phenols.[4][5]

-

Para-Methyl Ester Group: The methyl ester group (-COOCH₃) at the para position is a moderate electron-withdrawing group. It reduces the electron density of the aromatic ring and, by extension, decreases the nucleophilicity of the phenoxide anion formed upon deprotonation. This electronic effect further dampens the reactivity of the hydroxyl group in nucleophilic substitution reactions.

-

Phenolic Hydroxyl Group: Despite the hindering and deactivating effects, the hydroxyl group itself is an electron-donating group, activating the aromatic ring. This makes the molecule an interesting subject for studying the balance between competing electronic and steric influences.[1]

Caption: Steric shielding of the hydroxyl group by ortho-methyl substituents.

Key Transformations of the Phenolic Hydroxyl Group

This section details the primary reactions involving the phenolic hydroxyl group, providing both mechanistic insights and robust experimental protocols.

O-Alkylation (Etherification) via Williamson Synthesis

The Williamson ether synthesis, a classic Sₙ2 reaction between an alkoxide and an alkyl halide, is challenging for sterically hindered phenols.[6][7] The reduced nucleophilicity of the phenoxide and the steric blockade around the oxygen atom lead to slow reaction rates and favor elimination side reactions, especially with secondary or tertiary alkyl halides.[6][7] To overcome these hurdles, forcing conditions and specific reagent choices are paramount.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate via Fischer Esterification: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate, a valuable intermediate in organic synthesis, through the Fischer esterification of 4-hydroxy-2,6-dimethylbenzoic acid. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, and discusses critical parameters influencing reaction yield and purity. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide both a practical laboratory procedure and a deeper understanding of the chemical principles at play.

Introduction: The Significance of this compound and the Fischer Esterification Approach